Scientific Field: Medicinal Chemistry
Summary of Application: 7-Hydroxyflavanone has been used to synthesize novel compounds that exhibit potent anti-microbial activity. Two series of compounds were synthesized from 7-Hydroxyflavanone, namely 2-phenyl-7- ( (3-phenylisoxazol-5-yl
Scientific Field: Biochemistry
Summary of Application: 7-Hydroxyflavanone has been studied for its interactions with DNA.
Methods of Application: Potentiometric titration and UV–Vis spectroscopy were used to investigate the influence of pH on acid–base and spectral profiles and to propose the mode of interaction with DNA.
Results: The results indicated
Summary of Application: 7-Hydroxyflavanone has been studied for its antioxidant activity.
Methods of Application: Cyclic voltammetry was applied to evaluate antioxidant potentiality.
Scientific Field: Microbiology
Summary of Application: Microbial transformations of racemic 7-Hydroxyflavanone using strains of genus Aspergillus (A. niger KB, A. niger 13/5, A.
Methods of Application: The study involved the use of microbial strains to transform 7-Hydroxyflavanone.
Results: The products of O-methylation, O-methylation along with hydroxylation at C-3’ and C-4’, reduction of the carbonyl group, reduction of the carbonyl group along with hydroxylation at C-5, and dehydro
7-Hydroxyflavanone, also known as (2S)-7-hydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one, is a naturally occurring flavanone belonging to the class of flavonoids. This compound features a flavanone backbone characterized by a 2-phenyl group and a hydroxyl group at the 7-position of the flavanone structure. Its chemical formula is , and it has a molecular weight of approximately 240.25 g/mol .
The compound exhibits a pale yellow to light brown appearance and is soluble in organic solvents, with limited solubility in water . It is often studied for its potential health benefits and biological activities.
7-Hydroxyflavanone exhibits a range of biological activities:
Several methods have been developed for synthesizing 7-hydroxyflavanone:
7-Hydroxyflavanone has several applications across different fields:
Research on interaction studies involving 7-hydroxyflavanone has primarily focused on its binding affinity with various biological targets:
Several compounds are structurally similar to 7-hydroxyflavanone. Here are some notable examples:
The unique positioning of the hydroxyl group at the 7-position distinguishes 7-hydroxyflavanone from other flavonoids. This specific arrangement contributes significantly to its biological activity and potential therapeutic uses. Its ability to undergo various chemical transformations also highlights its versatility compared to structurally similar compounds.
7-Hydroxyflavanone is a flavonoid compound with the molecular formula C₁₅H₁₂O₃ [1] [2] [3]. The compound has a molecular weight of 240.25 g/mol [2] [5], with some sources reporting minor variations to 240.258 g/mol [1] [4]. The Chemical Abstracts Service registry number for this compound is 6515-36-2 [1] [2] [3].
The systematic International Union of Pure and Applied Chemistry name for 7-hydroxyflavanone is 7-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one [3] [4]. Alternative nomenclature includes 2,3-dihydro-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one and 7-hydroxy-2-phenylchroman-4-one [4] [19].
The compound belongs to the flavanone class of natural products and is characterized by the presence of a hydroxyl group at the C-7 position of the flavanone backbone [5] [8]. The molecular structure consists of a benzopyran ring system fused with a phenyl ring at the C-2 position [3] [4].
Table 1: Basic Molecular Properties of 7-Hydroxyflavanone
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₁₂O₃ | [1] [2] [3] |
Molecular Weight | 240.25 g/mol | [2] [5] |
CAS Number | 6515-36-2 | [1] [2] [3] |
MDL Number | MFCD00017487 | [1] [2] |
7-Hydroxyflavanone exhibits distinctive physical and chemical characteristics that reflect its molecular structure and intermolecular interactions [1] [9] [18].
Melting Point and Thermal Properties
The melting point of 7-hydroxyflavanone ranges from 187-188°C according to some sources [1], while others report 188-190°C [2] [18]. The compound demonstrates thermal stability up to its melting point, with a calculated boiling point of 464.3±45.0°C at 760 mmHg [18]. The flash point is reported as 181.2±22.2°C [18].
Density and Physical State
At room temperature, 7-hydroxyflavanone exists as a solid with a density of 1.3±0.1 g/cm³ [18]. The compound typically appears as white to yellow to orange powder or crystalline material [9] [19]. The physical appearance can vary from white to cream to pink or pale brown crystals depending on purity and storage conditions [19].
Solubility Characteristics
The solubility profile of 7-hydroxyflavanone shows limited water solubility but good solubility in organic solvents [19] [22]. The compound is soluble in organic solvents such as ethanol, methanol, chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [6] [19]. Water solubility is predicted to be approximately 0.111 mg/mL [22].
Optical Properties
The compound exhibits specific optical characteristics including a refractive index that contributes to its spectroscopic properties [25]. The predicted logarithmic partition coefficient values range from 2.79 to 3.27, indicating moderate lipophilicity [22].
Table 2: Physical Properties of 7-Hydroxyflavanone
Property | Value | Reference |
---|---|---|
Melting Point | 187-190°C | [1] [2] [18] |
Boiling Point | 464.3±45.0°C (at 760 mmHg) | [18] |
Density | 1.3±0.1 g/cm³ | [18] |
Flash Point | 181.2±22.2°C | [18] |
Water Solubility | 0.111 mg/mL | [22] |
Physical State | Solid (powder/crystal) | [9] [19] |
Spectroscopic Properties
Ultraviolet-visible spectroscopy reveals characteristic absorption bands for 7-hydroxyflavanone [20] [33]. The compound shows three main absorption bands: a first band at 237 nm (log ε = 4.15), a second band at 275 nm (log ε = 4.18), and a third band at 310 nm (log ε = 3.95) [20]. The molar extinction coefficients have been determined as approximately 11.6 × 10³ M⁻¹·cm⁻¹ at 270 nm in acetonitrile, 11.2 × 10³ M⁻¹·cm⁻¹ at 277 nm in ethanol, and 12.0 × 10³ M⁻¹·cm⁻¹ at 275 nm in methanol [33].
Fluorescence emission spectra show a characteristic band with maximum at approximately 360 nm in acetonitrile and 370 nm in ethanol and methanol solvents [33]. The emission spectra demonstrate minimal dependence on excitation wavelength, indicating the presence of a single fluorescent species [33].
7-Hydroxyflavanone possesses one stereogenic center at the C-2 position, which can exist in either R or S configuration [29] [31]. The compound can be isolated as individual enantiomers or as a racemic mixture depending on the source and synthetic method [5] [31].
Stereochemical Configuration
The naturally occurring form of 7-hydroxyflavanone typically exhibits the S configuration at the C-2 position [29] [31]. Circular dichroism spectroscopy has been employed to determine the absolute configuration, with S-configured enantiomers showing characteristic positive Cotton effects at 245-270 nm and negative effects at 280-290 nm [31].
Conformational Analysis
Nuclear magnetic resonance spectroscopy and computational studies have provided insights into the conformational preferences of 7-hydroxyflavanone [14] [20]. The compound adopts specific conformations that are stabilized by intramolecular hydrogen bonding and steric interactions [14].
The molecular conformation can be described by key torsion angles, with crystallographic studies showing O1-C2-C1'-C2' angles of approximately 50.1° and C3-C2-C1'-C6' angles of about 103.4° [26]. The dihedral angle between the phenyl and chromon rings is typically around 75.8° [26].
Vibrational Spectroscopy and Conformational Studies
Infrared spectroscopy coupled with density functional theory calculations has been used to study the conformational behavior of hydroxyflavones including 7-hydroxyflavanone [23]. The hydroxyl group participates in both intramolecular and intermolecular hydrogen bonding, influencing the overall molecular conformation [23].
Table 3: Stereochemical Parameters of 7-Hydroxyflavanone
Parameter | Value | Reference |
---|---|---|
Stereogenic Centers | 1 (at C-2) | [29] [31] |
Natural Configuration | S | [29] [31] |
Dihedral Angle (phenyl-chromon) | 75.8° | [26] |
C2-C1' Bond Length | 1.502 Å | [26] |
The structure-activity relationships of 7-hydroxyflavanone are directly influenced by the position and nature of the hydroxyl substituent [13] [17]. The hydroxyl group at the C-7 position significantly affects the compound's electronic properties, spectroscopic behavior, and biological activity [7] [13].
Electronic Effects of Hydroxyl Substitution
The 7-hydroxyl group functions as an electron-releasing substituent that influences the electronic distribution throughout the flavanone scaffold [7]. This substitution pattern affects the compound's absorption and emission properties, with shifts in maximum absorption wavelengths compared to unsubstituted flavanone [7] [20].
Studies have shown that the 7-hydroxyl position is particularly important for certain biological interactions, with structure-activity relationships indicating enhanced binding affinity compared to hydroxyl groups at other positions [13] [17]. The 7-position hydroxyl group has been identified as crucial for deoxyribonucleic acid binding interactions [17].
Spectral Structure-Property Correlations
The relationship between molecular structure and spectroscopic properties has been extensively studied [7] [15]. Time-dependent density functional theory calculations have correlated the electronic transitions with specific structural features, showing how the hydroxyl substitution pattern influences both ground and excited state properties [7] [15].
The dipole moment of 7-hydroxyflavanone in the ground state is approximately 2.70-2.72 D in various solvents, while in the singlet-excited state it increases to about 4.21-4.24 D [33]. This significant change in dipole moment upon electronic excitation reflects the charge redistribution that occurs during the electronic transition [33].
Hydrogen Bonding Effects
The hydroxyl group at the C-7 position participates in hydrogen bonding interactions that affect both intramolecular conformational stability and intermolecular associations [20] [23]. These hydrogen bonding interactions influence solubility, crystal packing, and spectroscopic properties [20] [26].
The acid-base behavior of 7-hydroxyflavanone is governed by the ionizable hydroxyl group at the C-7 position [11] [12]. The compound exhibits weak acidic properties due to the phenolic hydroxyl group [11] [12].
Dissociation Constants
The acid dissociation constant (pKₐ) of 7-hydroxyflavanone has been determined through various experimental approaches [11] [12]. Studies using ultraviolet-visible spectroscopy in mixed solvent systems report a pKₐ value of 7.28 for 7-hydroxyflavone (the closely related unsaturated analog) [11] [12]. The pKₐ value for 7-hydroxyflavanone is expected to be similar, given the minimal effect of the C2-C3 saturation on the phenolic hydroxyl acidity [27].
Predictive computational methods estimate the pKₐ of the strongest acidic group in 7-hydroxyflavanone to be approximately 7.8 [22]. This value is consistent with other phenolic compounds and reflects the moderate acidity of the hydroxyl group [16].
Solvent Effects on Acid-Base Equilibria
The dissociation behavior of 7-hydroxyflavanone is influenced by solvent properties, particularly dielectric constant and hydrogen bonding capacity [11] [12]. Studies in ethanol-water and acetonitrile-water mixtures show that pKₐ values increase as the relative permittivity of the medium decreases [11] [12].
The relationship between pKₐ and solvent properties can be described by correlations with empirical solvent parameters, allowing for the prediction of dissociation constants in different media [11] [12]. These relationships are important for understanding the compound's behavior in various biological and chemical environments [11].
pH-Dependent Spectral Changes
The acid-base equilibrium of 7-hydroxyflavanone results in pH-dependent changes in absorption spectra [27]. Protonated and deprotonated forms exhibit different electronic absorption characteristics, with shifts in maximum absorption wavelengths and extinction coefficients [27]. These spectral changes can be used to monitor the ionization state of the compound in solution [27].
Table 4: Acid-Base Properties of 7-Hydroxyflavanone
Property | Value | Reference |
---|---|---|
pKₐ (predicted) | 7.8 | [22] |
Related compound pKₐ (7-hydroxyflavone) | 7.28 | [11] [12] |
Ionizable Groups | 1 (phenolic OH) | [11] [27] |
Physiological Charge (pH 7.4) | 0 | [22] |
The ultraviolet-visible spectrum of 7-hydroxyflavanone exhibits characteristic absorption patterns that provide crucial information about its electronic structure and chromophoric systems [1]. The compound displays three distinct absorption bands when analyzed in methanol:
Band I appears at 237 nanometers with a logarithmic extinction coefficient of 4.15, representing the high-energy transitions associated with the aromatic framework. Band II is observed at 275 nanometers with log ε of 4.18, corresponding to the benzoyl system of the A-ring. Band III manifests at 310 nanometers with log ε of 3.95, which is attributed to the cinnamoyl system involving the B-ring [1] [2].
Band | λmax (nm) | log ε | Assignment |
---|---|---|---|
Band I | 237 | 4.15 | High-energy aromatic transitions |
Band II | 275 | 4.18 | A-ring benzoyl system |
Band III | 310 | 3.95 | B-ring cinnamoyl system |
The electronic spectra of flavanones typically show two strong absorption bands commonly referred to as band I (300-380 nanometers) and band II (240-280 nanometers) [2]. Band I is associated with the presence of a B-ring cinnamoyl system, while Band II absorption is due to the A-ring benzoyl system [2]. The UV-visible spectrum provides valuable insights into the conjugated π-electron system and helps distinguish 7-hydroxyflavanone from other flavonoid derivatives [1].
Infrared spectroscopy reveals distinctive vibrational frequencies that confirm the functional groups present in 7-hydroxyflavanone [1]. The infrared spectrum displays several characteristic absorption bands that provide structural confirmation:
The phenolic hydroxyl group at position 7 produces a strong absorption band at 3413 cm⁻¹, attributed to O-H stretching vibrations [1]. This band is particularly important for confirming the presence and position of the hydroxyl substituent. The carbonyl group at position 4 exhibits a strong absorption at 1651 cm⁻¹, corresponding to C=O stretching vibrations characteristic of the flavanone ketone functionality [1].
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
O-H stretch | 3413 | Strong | Phenolic hydroxyl |
C=O stretch | 1651 | Strong | Carbonyl group |
C-C stretch (aromatic) | 1577 | Medium | Aromatic framework |
C-OH bending | 1260 | Medium | Hydroxyl bending |
C-OH stretch | 1062 | Medium | Hydroxyl stretch |
Additional bands include aromatic C-C stretching at 1577 cm⁻¹, C-OH bending vibrations at 1260 cm⁻¹, and C-OH stretching at 1062 cm⁻¹ [1]. These spectral features collectively confirm the flavanone structure with the characteristic hydroxyl substitution pattern [1].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 7-hydroxyflavanone through both proton and carbon-13 analyses [1].
The ¹H NMR spectrum of 7-hydroxyflavanone in deuterated methanol reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure [1]. The H-2 proton appears as a doublet of doublets at 5.43 parts per million with coupling constants of J = 12.9 and 3.0 hertz, indicating its position on the oxymethine carbon [1].
The methylene protons at C-3 exhibit distinctive splitting patterns: H-3ax appears at 2.96 parts per million as a doublet of doublets (J = 16.9, 12.8 hertz), while H-3eq resonates at 2.69 parts per million (J = 16.9, 3.1 hertz) [1]. These coupling patterns confirm the chair conformation of the heterocyclic ring.
Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
---|---|---|---|---|
H-2 | 5.43 | dd | J=12.9, 3.0 | 1H |
H-3ax | 2.96 | dd | J=16.9, 12.8 | 1H |
H-3eq | 2.69 | dd | J=16.9, 3.1 | 1H |
H-5 | 7.28 | d | J=8.4 | 1H |
H-6 | 6.54 | d | J=8.4, 2.4 | 1H |
H-8 | 6.59 | s | - | 1H |
The aromatic protons in the A-ring show characteristic chemical shifts: H-5 at 7.28 parts per million (doublet, J = 8.4 hertz), H-6 at 6.54 parts per million (doublet, J = 8.4, 2.4 hertz), and H-8 appearing as a singlet at 6.59 parts per million [1]. The B-ring protons exhibit multipicity in the aromatic region with H-2′,6′ at 7.41 parts per million and H-3′,5′ at 7.32 parts per million [1].
The ¹³C NMR spectrum provides comprehensive information about the carbon framework of 7-hydroxyflavanone [1]. The carbonyl carbon C-4 resonates at 193.1 parts per million, confirming the ketone functionality characteristic of flavanones [1]. The oxymethine carbon C-2 appears at 81.1 parts per million, while the methylene carbon C-3 resonates at 45.2 parts per million [1].
Position | δ (ppm) | Carbon Type | Assignment |
---|---|---|---|
C-2 | 81.1 | CH | Oxymethine |
C-3 | 45.2 | CH₂ | Methylene |
C-4 | 193.1 | C=O | Carbonyl |
C-7 | 166.9 | C-OH | Phenolic carbon |
C-5 | 129.9 | C | Aromatic carbon |
C-6 | 111.9 | CH | Aromatic CH |
The phenolic carbon C-7 exhibits a characteristic downfield shift to 166.9 parts per million due to the attached hydroxyl group [1]. Aromatic carbons in the A-ring appear at various chemical shifts: C-5 at 129.9 parts per million, C-6 at 111.9 parts per million, C-8 at 103.9 parts per million, C-9 at 165.4 parts per million, and C-10 at 115.1 parts per million [1].
The B-ring carbons show the expected pattern for an unsubstituted phenyl group: C-1′ at 140.7 parts per million, with the remaining carbons C-2′ through C-6′ appearing between 127.4 and 129.7 parts per million [1].
Mass spectrometric analysis of 7-hydroxyflavanone provides molecular weight confirmation and fragmentation pattern information [1]. High-resolution electrospray ionization mass spectrometry reveals a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 241.0860, compared to the calculated value of 241.0865, representing an error of 2.1 parts per million [1].
Ionization Method | Ion Type | Calculated m/z | Observed m/z | Error (ppm) | Molecular Formula |
---|---|---|---|---|---|
HRESI-MS | [M+H]⁺ | 241.0865 | 241.0860 | 2.1 | C₁₅H₁₃O₃⁺ |
GC-MS | M⁺ | 240.0000 | 240.0 | - | C₁₅H₁₂O₃ |
LC-MS | [M+H]⁺ | 241.0000 | 241.0 | - | C₁₅H₁₃O₃⁺ |
The molecular formula C₁₅H₁₂O₃ corresponds to a molecular weight of 240.25 atomic mass units [1]. Additional mass spectrometric techniques including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry provide complementary analytical information for structural confirmation [3].
While direct X-ray crystallographic data for 7-hydroxyflavanone itself is limited in the literature, related flavanone structures and derivatives have been extensively studied through single crystal analysis [4] [5] [6]. Crystallographic studies of flavanone compounds reveal important structural features including molecular conformation, hydrogen bonding patterns, and crystal packing arrangements.
X-ray analysis of related flavanone derivatives demonstrates that these compounds typically adopt specific conformational preferences in the solid state [5]. The heterocyclic ring generally exhibits a distorted half-chair or envelope conformation, with the phenyl substituent at C-2 occupying either pseudoequatorial or pseudoaxial positions depending on the substitution pattern [6].
Crystal structure determinations of hydroxylated flavanones show characteristic intermolecular hydrogen bonding networks involving the phenolic hydroxyl groups [5] [7]. These hydrogen bonding interactions significantly influence the crystal packing and can affect the physical properties of the compound [7].
Comparative crystallographic studies of flavanone hydrazones and related derivatives demonstrate the structural diversity possible within the flavanone framework [5] [7]. The crystal structures typically reveal π-π stacking interactions between aromatic rings of adjacent molecules, contributing to the stabilization of the crystal lattice [5].
The chiral carbon atom at position 2 in the chromane ring system typically exhibits puckering away from the rest of the ring system, as observed in related flavanone crystal structures [5]. This conformational feature is consistent across various flavanone derivatives and represents an important structural characteristic of this compound class [7].
Space group determinations for related flavanone compounds frequently involve centrosymmetric arrangements, particularly the P-1 space group for racemic mixtures [5]. Unit cell parameters vary depending on the specific substitution pattern and crystal packing arrangements, but generally fall within predictable ranges for organic compounds of similar molecular weight [5] [7].
Irritant